

(S)-1-(Pyridin-2-yl)ethanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-1-(Pyridin-2-yl)ethanol

Cat. No.: B1338375

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Introduction

(S)-1-(Pyridin-2-yl)ethanol is a chiral alcohol that serves as a valuable building block and ligand in asymmetric synthesis. Its unique structure, featuring a stereogenic center adjacent to a pyridine ring, makes it a significant compound for the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(S)-1-(Pyridin-2-yl)ethanol is a chiral molecule with specific physical and chemical characteristics that are crucial for its application in stereoselective synthesis.

Property	Value
CAS Number	54846-95-6
Molecular Formula	C ₇ H ₉ NO
Molecular Weight	123.15 g/mol
Appearance	Not specified in provided results
Boiling Point	Not specified in provided results
Density	Not specified in provided results

Synthesis of (S)-1-(Pyridin-2-yl)ethanol

The primary route for the synthesis of **(S)-1-(Pyridin-2-yl)ethanol** is the asymmetric reduction of the prochiral ketone, 2-acetylpyridine. This transformation can be achieved through various catalytic methods, including both chemical and enzymatic approaches, to yield the desired (S)-enantiomer with high enantioselectivity.

Enantioselective Catalytic Reduction

Asymmetric transfer hydrogenation and asymmetric hydrogenation are powerful methods for the synthesis of chiral alcohols from the corresponding ketones.^[1] These reactions typically employ a transition metal catalyst complexed with a chiral ligand.

Experimental Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine

This protocol is a generalized procedure based on common practices for asymmetric hydrogenation of pyridyl ketones.^[2]

Materials:

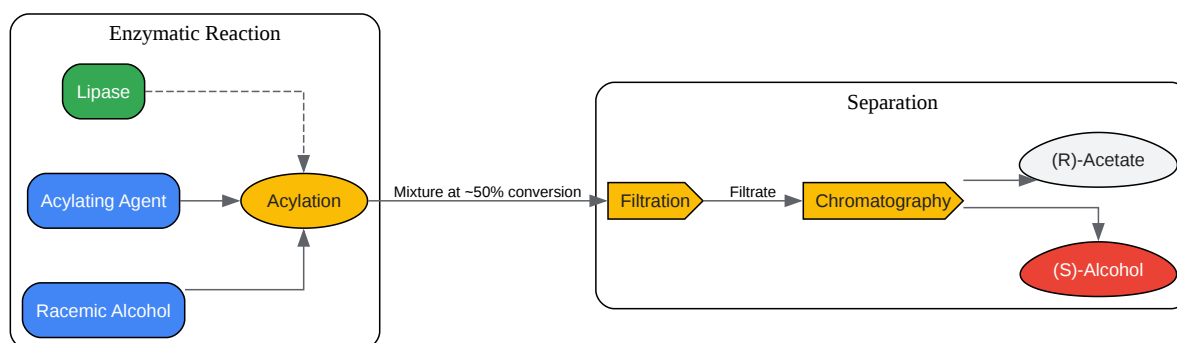
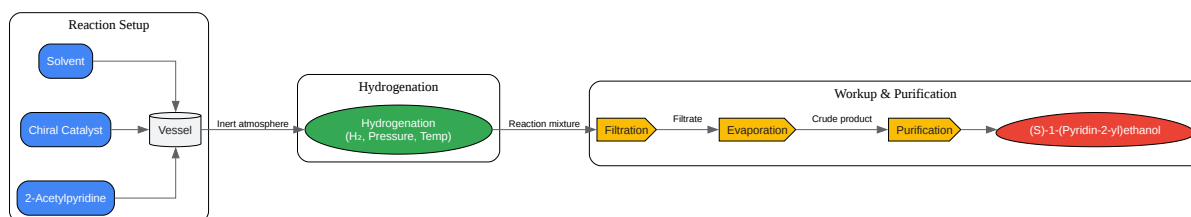
- 2-Acetylpyridine
- Chiral Ruthenium or Rhodium catalyst (e.g., Ru/diphosphine complex)
- Hydrogen gas (H₂)
- Solvent (e.g., Methanol, Ethanol, or Isopropanol)
- Additive (e.g., a borate to inhibit pyridine coordination)^[2]
- Reaction vessel suitable for hydrogenation under pressure

Procedure:

- The reaction vessel is charged with 2-acetylpyridine, the chiral catalyst, and the solvent under an inert atmosphere.

- If necessary, an additive is introduced to prevent catalyst deactivation by the pyridine nitrogen.[2]
- The vessel is sealed and purged with hydrogen gas.
- The reaction mixture is stirred at a specified temperature and pressure for a predetermined duration.
- Reaction progress and enantiomeric excess (ee) are monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
- Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography or distillation to afford pure **(S)-1-(Pyridin-2-yl)ethanol**.

Workflow for Asymmetric Hydrogenation of 2-Acetylpyridine



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References

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